molecular formula C22H28N2O3S B2724710 1,6-dimethyl-4-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one CAS No. 1903650-35-0

1,6-dimethyl-4-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one

Cat. No.: B2724710
CAS No.: 1903650-35-0
M. Wt: 400.54
InChI Key: HTEVTAOQFYJQAP-UHFFFAOYSA-N
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Description

1,6-dimethyl-4-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one is a compound that stands out for its intricate structure and potential applications in various scientific fields. This compound belongs to a broader class of molecules known for their complex interactions within biological systems and synthetic versatility in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 1,6-dimethyl-4-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one involves multi-step synthesis. It starts with the functionalization of the pyridin-2(1H)-one core, followed by the introduction of the piperidin-4-yloxy group. Each step requires specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods: Industrial synthesis of this compound may involve streamlined processes, including continuous flow synthesis to enhance efficiency and scalability. The use of automation and advanced analytical techniques ensures consistency in production quality.

Chemical Reactions Analysis

Types of Reactions: 1,6-dimethyl-4-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one can undergo various reactions such as:

  • Oxidation: Utilizes oxidizing agents like potassium permanganate.

  • Reduction: Commonly employs hydride sources such as lithium aluminum hydride.

  • Substitution: Often facilitated by nucleophiles and electrophiles under controlled conditions.

Reagents and Conditions:

  • Oxidation: : Requires strong oxidants and acidic conditions.

  • Reduction: : Performed in inert atmosphere with strong reducing agents.

  • Substitution: : Takes place in polar aprotic solvents to stabilize intermediates.

Major Products: The reactions typically yield modified pyridin-2(1H)-one derivatives, which can further be utilized in drug development or as intermediates in more complex synthetic pathways.

Scientific Research Applications

This compound finds applications in multiple domains:

  • Chemistry: : Used as an intermediate in synthesizing more complex organic molecules.

  • Biology: : Helps in studying enzyme interactions and metabolic pathways.

  • Medicine: : Potential use in developing therapeutic agents for treating various diseases.

  • Industry: : Applied in the manufacturing of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 1,6-dimethyl-4-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding modulates the biological pathways and can lead to either inhibition or activation of these targets. Key pathways may include signal transduction, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

When compared to compounds like 4-phenylpiperidin-4-yl derivatives, 1,6-dimethyl-4-((1-(3-(4-(methylthio)phenyl)propanoyl)piperidin-4-yl)oxy)pyridin-2(1H)-one exhibits unique properties due to its methylthio group and complex piperidinyl-pyridin-2(1H)-one scaffold. Similar compounds might include:

  • 4-Phenylpiperidin-4-yl derivatives: : Structurally similar but lacking the methylthio group.

  • Pyridin-2(1H)-one derivatives: : Varying in substituents on the pyridinone ring but without the piperidinyl linkage.

By highlighting its distinct structural features and applications, this compound emerges as a significant compound in modern scientific research.

Properties

IUPAC Name

1,6-dimethyl-4-[1-[3-(4-methylsulfanylphenyl)propanoyl]piperidin-4-yl]oxypyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-16-14-19(15-22(26)23(16)2)27-18-10-12-24(13-11-18)21(25)9-6-17-4-7-20(28-3)8-5-17/h4-5,7-8,14-15,18H,6,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEVTAOQFYJQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)CCC3=CC=C(C=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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